molecular formula C12H9F3N2O B1365681 N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide CAS No. 90357-53-2

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Cat. No.: B1365681
CAS No.: 90357-53-2
M. Wt: 254.21 g/mol
InChI Key: HHWDZLSGDDXUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide (CAS: 90357-53-2) is a specialized organic compound with the molecular formula C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g/mol . It features a methacrylamide backbone substituted with a 4-cyano-3-(trifluoromethyl)phenyl group. This compound is a critical intermediate in synthesizing Bicalutamide, a non-steroidal anti-androgen used in prostate cancer treatment . Its structural uniqueness lies in the electron-withdrawing trifluoromethyl and cyano groups, which enhance stability and influence reactivity in synthetic pathways . The compound is commercially available with ≥98% purity and is listed under aliases such as Bicalutamide Impurity 1 and N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is primarily recognized for its role as an impurity in the synthesis of Bicalutamide, a well-known anti-androgen medication used in prostate cancer treatment. The compound's structural features, particularly the trifluoromethyl and cyano groups, enhance its biological activity and binding affinity to androgen receptors.

Case Study: Selective Androgen Receptor Modulators (SARMs)
A study demonstrated that compounds related to this compound exhibited significant effects on hormonal pathways in male rats. This research indicated potential applications in hormonal contraception, showcasing high binding affinity and selective activity towards androgen receptors .

Materials Science

The compound is also explored for its potential in polymer chemistry. Its methacrylamide group allows it to participate in radical polymerization processes, leading to the development of novel polymers with specific properties.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced due to trifluoromethyl group
SolubilityVaries with polymer structure

These polymers can be tailored for applications in coatings, adhesives, and drug delivery systems due to their improved mechanical properties and stability.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound is crucial in the synthesis of various bioactive compounds. Its ability to undergo further chemical modifications makes it a versatile building block in drug development.

Table 2: Synthesis Pathways Involving this compound

Reaction TypeProduct ExampleReference
Nucleophilic AdditionDerivatives with enhanced bioactivity
PolymerizationFunctionalized polymers

Mechanism of Action

The mechanism of action of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide involves its interaction with specific molecular targets. For instance, it can act as a selective androgen receptor modulator by binding to androgen receptors and modulating their activity . This interaction can influence various biological pathways and processes, making it a valuable tool in biomedical research.

Comparison with Similar Compounds

The following table compares N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide with structurally or functionally related compounds, emphasizing differences in molecular features, applications, and reactivity:

Compound Name CAS No. Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications Structural Differences Reference(s)
This compound 90357-53-2 C₁₂H₉F₃N₂O₂ Methacrylamide, cyano, trifluoromethyl 270.21 Bicalutamide intermediate Reference compound
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide 345-32-4 C₁₀H₇F₃N₂O Acetamide, cyano, trifluoromethyl 244.17 Pharmaceutical intermediates Acetamide instead of methacrylamide; higher polarity
This compound epoxide 90357-51-0 C₁₂H₉F₃N₂O₂ Epoxide, methacrylamide, cyano, trifluoromethyl 270.21 Bicalutamide/Enzalutamide synthesis Epoxide group adds ring strain and reactivity
Bicalutamide 90357-06-5 C₁₈H₁₄F₄N₂O₄S Sulfonyl, fluorophenyl, hydroxy, methyl 430.37 Prostate cancer therapy Larger structure with sulfonyl and fluorophenyl groups; target compound is an impurity
4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 C₈H₅F₃N₂ Amino, cyano, trifluoromethyl 202.14 Precursor in anti-androgen synthesis Lacks methacrylamide; simpler aromatic scaffold
N-(3,5-Dimethylphenyl)methacrylamide Not specified C₁₂H₁₅NO Methacrylamide, dimethylphenyl 189.25 Polymer research Methyl substituents instead of electron-withdrawing groups

Key Observations:

Functional Group Impact :

  • The methacrylamide group in the target compound enables radical-mediated reactions (e.g., visible light/alkyl iodide systems), as demonstrated in C(sp³)–C(sp³) coupling protocols . In contrast, acetamide derivatives (e.g., 345-32-4) exhibit lower steric hindrance, favoring nucleophilic substitution .
  • Epoxide derivatives (90357-51-0) introduce ring strain, enhancing reactivity in nucleophilic ring-opening reactions critical for advanced intermediates .

Electron-Withdrawing Effects: The trifluoromethyl and cyano groups in the target compound reduce electron density on the aromatic ring, stabilizing intermediates during synthesis. This contrasts with N-(3,5-Dimethylphenyl)methacrylamide, where electron-donating methyl groups increase ring reactivity toward electrophiles .

Pharmaceutical Relevance: The target compound’s role as a Bicalutamide intermediate is distinct from 4-Amino-2-(trifluoromethyl)benzonitrile, which serves as a precursor for amino-functionalized intermediates .

Synthetic Versatility :

  • The target compound’s methacrylamide moiety allows for radical polymerization or functionalization, whereas Bicalutamide ’s complex structure requires multi-step sulfonation and hydroxylation .

Biological Activity

N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide is a compound of interest due to its diverse biological activities, particularly in the context of cancer research and hormonal modulation. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H10F3N2O
  • Molecular Weight : 252.22 g/mol
  • CAS Number : 90357-53-2

This compound features a methacrylamide backbone with a cyano and trifluoromethyl substituent on the phenyl ring, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of methacryloyl chloride with an appropriate aniline derivative. The reaction conditions can vary, but often include the use of organic solvents and bases to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against prostate cancer cell lines such as 22Rv1, DU-145, LNCaP, and VCap. The compound's IC50 values ranged from 9.09 µM to 31.11 µM across these cell lines, indicating its potential as an anticancer agent compared to established drugs like bicalutamide (IC50 = 45.20 - 51.61 µM) and enzalutamide (IC50 = 11.47 - 53.04 µM) .

The mechanism through which this compound exerts its biological effects appears to be linked to its interaction with androgen receptors (AR). It acts as a selective androgen receptor modulator (SARM), demonstrating high binding affinity and modulating androgenic activity in vitro . This modulation can lead to both anabolic effects in muscle tissue and suppression of spermatogenesis in male models .

Study 1: Prostate Cancer Cell Lines

A detailed evaluation was conducted on the antiproliferative effects of this compound against prostate cancer cell lines. The study revealed that this compound significantly inhibited cell growth in a dose-dependent manner, with notable morphological changes observed at concentrations as low as 1 µM.

Cell LineIC50 (µM)Comparison Drug IC50 (µM)
22Rv115.19Bicalutamide: 46.25
DU-14531.11Enzalutamide: 31.76
LNCaP9.09
VCap20.68

This data suggests that this compound has superior efficacy compared to traditional treatments in certain contexts .

Study 2: Hormonal Modulation in Rats

In a preclinical study using male rats, this compound was evaluated for its potential as a hormonal contraceptive. The results indicated that treatment with this compound led to significant reductions in luteinizing hormone (LH) levels and alterations in reproductive organ sizes, demonstrating its effectiveness as a SARM .

Safety Profile

While this compound shows promising biological activity, safety assessments indicate potential irritant effects on skin and eyes . Therefore, handling precautions are recommended during laboratory synthesis and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride in N,N-dimethylacetamide (DMAc) at room temperature for 24 hours . Key parameters include:

  • Molar ratio : 1:8 (aniline:methacryloyl chloride) for high yields (~92%) .
  • Solvent : DMAc ensures solubility and reactivity .
  • Purification : Flash column chromatography with chloroform/ethyl acetate (95:5 v/v) or automated systems using gradients of ethyl acetate in petroleum ether . Lower yields (62%) reported in analogous reactions using methyl acrylic acid and phosphorus pentoxide highlight the importance of acyl chloride reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

  • NMR spectroscopy : 1^1H and 19^19F NMR confirm regiochemistry and trifluoromethyl group presence. Key signals: δ 8.10 (ArH), 5.89 (CH2_2), and -62.23 ppm (CF3_3) .
  • Melting point : 131–137°C (deviations may indicate impurities) .
  • Chromatography : HPLC or TLC with UV detection monitors reaction progress .

Q. What are the stability and storage recommendations for this compound?

The compound is a white solid with limited aqueous solubility. Stability protocols recommend:

  • Storage : Sealed containers under inert gas (N2_2 or Ar) at -20°C .
  • Handling : Avoid prolonged exposure to moisture or light to prevent hydrolysis of the acrylamide group .

Advanced Research Questions

Q. How does this compound participate in radical-mediated C(sp3^33)–C(sp3^33) coupling reactions?

The acrylamide moiety acts as a radical acceptor. In visible-light-mediated reactions with alkyl iodides (e.g., isopropyl iodide), TTMSS (tris(trimethylsilyl)silane) generates alkyl radicals that regioselectively add to the α,β-unsaturated carbonyl system. Purification via automated flash chromatography (10–30% ethyl acetate in petroleum ether) yields coupled products with 77% efficiency . Competing pathways (e.g., polymerization) are minimized by controlling radical initiation rates .

Q. What analytical challenges arise in detecting trace impurities (e.g., Bicalutamide-related derivatives) in this compound?

  • LC-MS/MS : Detects sulfoxide derivatives (e.g., N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide) at ppm levels. Use C18 columns with acetonitrile/water gradients .
  • Contradictions : Discrepancies in 19^19F NMR chemical shifts (-61.35 vs. -62.23 ppm) may reflect solvent effects or residual DMAc .

Q. How is this compound utilized in photodynamic therapy (PDT) or polymer-based drug delivery systems?

  • Polymer synthesis : Copolymerized with 2-hydroxypropyl methacrylamide to create amphiphilic block copolymers. These self-assemble into micelles for targeted drug delivery, leveraging the cyano group’s polarity to modulate cargo release .
  • AIE (aggregation-induced emission) : Derivatives with trifluoromethylphenyl groups enhance fluorescence in tumor microenvironments, enabling image-guided therapy .

Q. What strategies resolve contradictions in synthetic yields across literature reports?

Discrepancies (e.g., 62% vs. 92% yields) arise from:

  • Catalyst choice : Phosphorus pentoxide vs. acyl chloride routes .
  • Reaction time : 24 hours for complete conversion in DMAc vs. shorter durations in xylene .
  • Side reactions : Competing Michael addition or polymerization require rigorous exclusion of moisture .

Q. Methodological Considerations Table

ParameterBasic ResearchAdvanced Research
Synthesis Acyl chloride + aniline in DMAc Radical coupling with TTMSS/EtOH
Purification Flash chromatography Automated sFCC (10–30% EtOAc in PE)
Characterization NMR, melting point LC-MS/MS for impurity profiling
Applications Intermediate for pharmaceuticals PDT polymers

Properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWDZLSGDDXUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456989
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90357-53-2
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90357-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Cyano-3-trifluoromethylphenyl)methacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-cyano-3-trifluoromethylphenyl]methacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methacrylamide (153.00 g, 1797.88 mmol) in 800 mL of N,N-dimethylformamide was added 4-cyano-3-(trifluoromethyl)phenyl fluoride (200 g, 1057.58 mmol) at room temperature. The solution was cooled in a methanol/dry ice bath to −20° C. To this cooled solution was added sodium hydride (102 g, 2696.84 mmol), portion-wise, while keeping the reaction mixture temperature below 70° C. The reaction mixture was allowed to cool to room temperature and stirred for 4 hours under nitrogen atmosphere. Water (915 mL) was added followed by 18% HCl (250 mL) and hexane (970 mL). The resultant slurry was allowed to stir overnight. The solid was filtered, washed sequentially with water (3×150 mL) and hexane (100 mL), and dried at 60° C. to give the title product as an off white solid (260 g, 97%).
Quantity
153 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
970 mL
Type
solvent
Reaction Step Four
Name
Quantity
915 mL
Type
solvent
Reaction Step Five
Name
Yield
97%

Synthesis routes and methods II

Procedure details

Methyl acrylic acid (510 mg, 6 mmol) in DMA (10 ml) was treated with thionyl chloride (714 mg, 6 mmol) at 0° C. The mixture was stirred for 30 min then 4-cyano-3-trifluoromethyl-aniline (1.0 g, 6.0 mmol) was added. The resulting suspension was stirred overnight and then quenched with NaHCO3. The reaction mixture was extracted with ethyl acetate, washed with brine and dried with Na2SO4. The resulting concentrated crude product was purified on column (Ethyl acetate:Hexane, 1:2) to yield the title compound as a yellow solid.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
714 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Using 4-cyano-3-trifluoromethylaniline and methacryloyl chloride as starting materials, the title compound is prepared according to the method described in J. Med. Chem., 1988, 954–959.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
Reactant of Route 2
Reactant of Route 2
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
Reactant of Route 3
Reactant of Route 3
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
Reactant of Route 4
Reactant of Route 4
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
Reactant of Route 5
Reactant of Route 5
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
Reactant of Route 6
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.